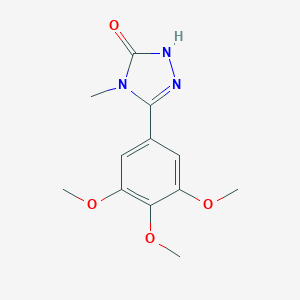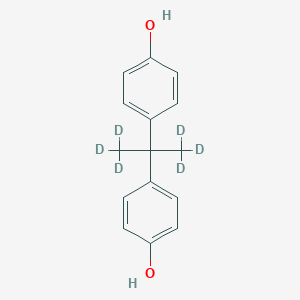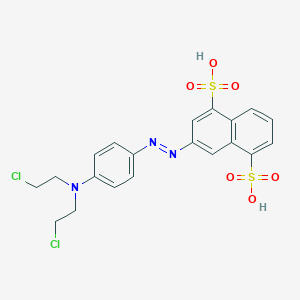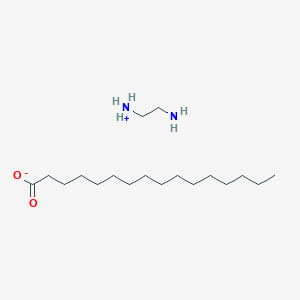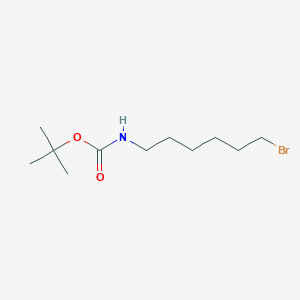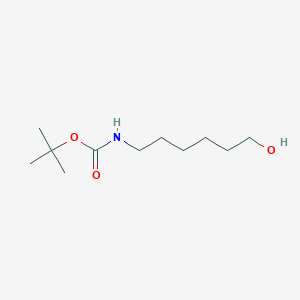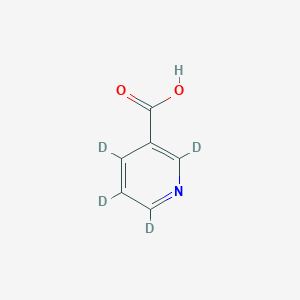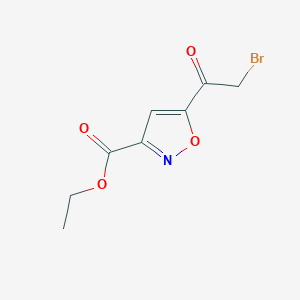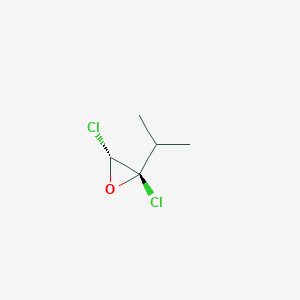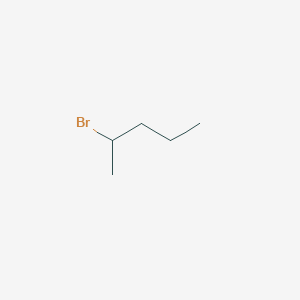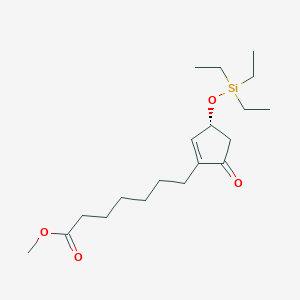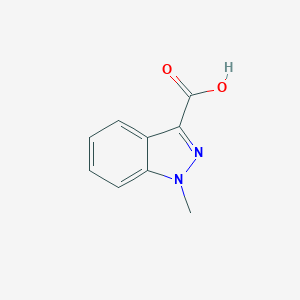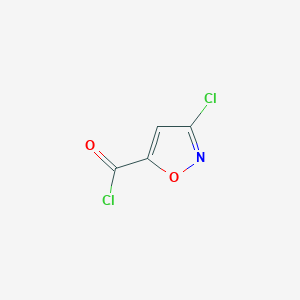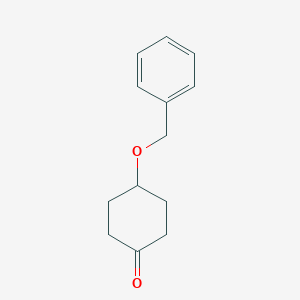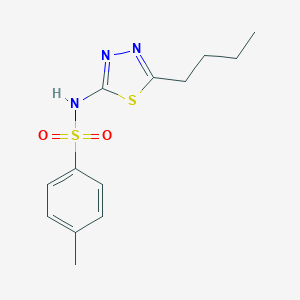
n-(5-Butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mecanismo De Acción
The mechanism of action of N-(5-Butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of cyclooxygenase-2 (COX-2) and reducing the production of prostaglandins. It may also act by inhibiting the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Efectos Bioquímicos Y Fisiológicos
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also relatively stable and can be stored for long periods. However, it has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It also has poor bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on N-(5-Butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide. One direction is to study its potential use in the treatment of cancer. It has been shown to have anticancer activity in vitro, and further studies are needed to determine its effectiveness in vivo. Another direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. It has been shown to improve cognitive function in animal models of Alzheimer's disease, and further studies are needed to determine its effectiveness in humans. Additionally, further studies are needed to fully understand its mechanism of action and to improve its bioavailability.
Métodos De Síntesis
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide can be synthesized using various methods. One of the most commonly used methods is the reaction of 5-Butyl-1,3,4-thiadiazole-2-thiol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields N-(5-Butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide as a white solid with a high yield.
Aplicaciones Científicas De Investigación
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
19918-49-1 |
|---|---|
Nombre del producto |
n-(5-Butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide |
Fórmula molecular |
C13H17N3O2S2 |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H17N3O2S2/c1-3-4-5-12-14-15-13(19-12)16-20(17,18)11-8-6-10(2)7-9-11/h6-9H,3-5H2,1-2H3,(H,15,16) |
Clave InChI |
OFWASDFJBMOHBA-UHFFFAOYSA-N |
SMILES |
CCCCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)C |
SMILES canónico |
CCCCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)C |
Sinónimos |
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-p-toluenesulfonamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



